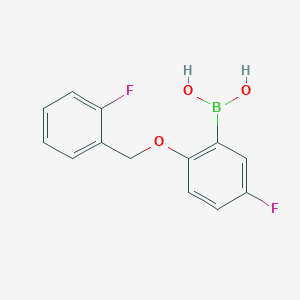

5-氟-2-((2-氟苄基)氧基)苯基硼酸

描述

“(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are known to be valuable building blocks in organic synthesis . They are generally stable and easy to handle, making them important for organic synthesis .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied field. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .Molecular Structure Analysis

The molecular formula of “(5-Fluoro-2-((2-fluorobenzyl)oxy)phenyl)boronic acid” is C13H11BF2O3, with a molecular weight of 264.03 .Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in various chemical reactions. For instance, they can undergo Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has also been reported .科学研究应用

有机合成和天然产物合成

5-氟-2-((2-氟苄基)氧基)苯基硼酸及相关化合物广泛应用于有机合成中。它们在 Suzuki 芳基偶联反应中用作中间体,用于合成烯烃、苯乙烯和联苯衍生物。这些反应在各种天然产物和有机材料的合成中至关重要,突出了这些化合物在合成化学中的多功能性和重要性 (孙海霞 等,2015)。

荧光研究

硼酸衍生物的研究,如 5-氯-2-甲氧基苯基硼酸和 4-氟-2-甲氧基苯基硼酸,已在基于荧光的研究所显示出重要的应用。这些化合物与苯胺等各种物质的相互作用会导致荧光猝灭。该特性有助于研究不同的分子相互作用和构象 (H. S. 吉坦贾利 等,2015)。

酰胺形成中的催化

N,N-二异丙基苄胺-2-硼酸的衍生物,包括氟取代基,在羧酸和胺之间的直接酰胺形成中显示出更高的催化活性。该应用展示了氟代硼酸在催化中的潜力,特别是在改善反应条件和效率方面 (K. 阿诺德 等,2008)。

糖类识别和结合研究

苯基硼酸,包括氟取代变体,在糖类识别中起着至关重要的作用。这些化合物可以与糖结合,这对于设计碳水化合物的传感器和识别系统至关重要。对 2-甲氧基-5-氟苯基硼酸的研究表明它具有结合各种糖的能力,不同的结合亲和力受糖的结构影响 (P. 巴维亚 等,2016)。

化学传感和化学传感器

硼酸衍生物,包括氟代硼酸衍生物,用于开发化学传感器,用于检测各种生物学相关物质。它们与氟离子、二醇等分子的结合特性使其适用于监测碳水化合物、多巴胺、金属离子和过氧化氢的传感器 (郭志乾 等,2012)。

晶体结构分析和超分子化学

氟代苯基硼酸的晶体结构和超分子组织被分析。对它们的氢键结构和相互作用的研究提供了对其性质和在材料科学中的潜在应用的见解 (伊莎贝拉·D·马杜拉 等,2014)。

作用机制

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols .

Mode of Action

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that is often exploited in the design of enzyme inhibitors .

Biochemical Pathways

Boronic acids are often used in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

It is known that boronic acids and their esters are only marginally stable in water, which could influence their bioavailability .

Result of Action

Boronic acids and their derivatives have been used in the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies and for biorthogonal conjugations .

Action Environment

The stability of boronic acids and their derivatives can be influenced by factors such as ph and the presence of diols .

属性

IUPAC Name |

[5-fluoro-2-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJLFDJFAAAQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC2=CC=CC=C2F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30655562 | |

| Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-52-7 | |

| Record name | {5-Fluoro-2-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30655562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

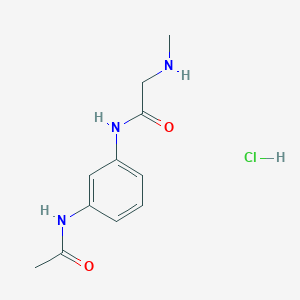

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1438005.png)

![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)

![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)